1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one IUPAC name and synonyms
1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one IUPAC name and synonyms
The following technical guide details the chemical identity, synthesis, and application of 1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one . This document is structured for researchers requiring high-fidelity data for synthetic planning and drug scaffold development.
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Part 1: Chemical Identity & Nomenclature
Compound Class: N-Aryl-gamma-lactam (Pyrrolidinone derivative)
This molecule represents a "privileged scaffold" in medicinal chemistry, combining a polar lactam ring with a functionalized aniline. The ortho-amino positioning relative to the lactam nitrogen is chemically significant, serving as a "linchpin" for intramolecular cyclization into tricyclic heterocycles (e.g., pyrrolo[1,2-a]benzimidazoles).
Nomenclature & Identifiers
| Parameter | Detail |
| Preferred IUPAC Name | 1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one |
| Common Synonyms | 1-(2-Amino-4-chlorophenyl)-2-pyrrolidinone; 4-Chloro-2-(2-oxo-1-pyrrolidinyl)aniline; N-(2-Amino-4-chlorophenyl)butyrolactam |
| CAS Registry Number | 926229-40-5 |
| Molecular Formula | C₁₀H₁₁ClN₂O |
| Molecular Weight | 210.66 g/mol |
| SMILES | NC1=C(N2CCCC2=O)C=CC(Cl)=C1 |
| InChI Key | InChI=1S/C10H11ClN2O/c11-7-3-4-8(9(12)5-7)13-6-1-2-10(13)14/h3-5H,1-2,6,12H2 |
Part 2: Synthesis & Manufacturing Protocol
Core Directive: The most robust synthetic route avoids direct N-arylation of the aniline (which is electronically deactivated and sterically hindered). Instead, a Nucleophilic Aromatic Substitution (SₙAr) followed by Chemoselective Reduction is the industry-standard protocol for high purity.
Reaction Pathway (DOT Visualization)
The following diagram illustrates the two-stage synthesis:
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SₙAr Displacement: 2-Pyrrolidinone attacks the activated fluorobenzene.
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Nitro Reduction: Selective reduction of the nitro group to aniline without dehalogenating the chlorine.
Figure 1: Two-step synthetic pathway utilizing SₙAr displacement and chemoselective nitro reduction.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(4-Chloro-2-nitrophenyl)pyrrolidin-2-one
Rationale: The nitro group at the ortho position activates the fluorine for displacement while protecting the future amine site.
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Activation: Charge a dry reactor with 2-pyrrolidinone (1.0 equiv) and anhydrous DMF (10 vol). Cool to 0°C.
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Deprotonation: Add Sodium Hydride (60% dispersion in oil, 1.2 equiv) portion-wise under N₂ flow. Stir for 30 min until H₂ evolution ceases (formation of sodium pyrrolidone salt).
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Coupling: Dropwise add 4-chloro-1-fluoro-2-nitrobenzene (1.0 equiv) dissolved in minimal DMF.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of the fluorobenzene.
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Work-up: Quench with ice water. The intermediate usually precipitates as a yellow solid. Filter, wash with water, and dry.
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Yield Expectation: 85–92%
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Step 2: Chemoselective Reduction (Bechamp Conditions)
Rationale: Catalytic hydrogenation (H₂/Pd-C) poses a high risk of dehalogenation (stripping the Chlorine). The Iron/Ammonium Chloride method is chemoselective, reducing the Nitro group to Amino while preserving the Aryl-Chloride bond.
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Suspension: Suspend the nitro-intermediate from Step 1 in Ethanol/Water (3:1 ratio).
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Catalyst Addition: Add Iron powder (325 mesh, 4.0 equiv) and Ammonium Chloride (2.0 equiv).
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Reflux: Heat to reflux (approx. 78°C) with vigorous mechanical stirring.
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Monitoring: Reaction is typically complete in 2–3 hours. The yellow color of the nitro compound will fade to a pale/colorless solution (in the filtrate).
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Purification: Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate under reduced pressure.
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Isolation: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Ethyl Acetate/Hexane gradient).
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Target Purity: >98% (HPLC).
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Part 3: Applications in Drug Development
This compound is not merely an endpoint but a divergent intermediate . Its structural features allow it to serve as a precursor for several bioactive heterocyclic systems.
Synthesis of Pyrrolo[1,2-a]benzimidazoles
The primary utility of 1-(2-amino-4-chlorophenyl)pyrrolidin-2-one is the intramolecular cyclization between the pendant primary amine and the lactam carbonyl.
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Mechanism: Acid-catalyzed condensation leads to ring closure, forming a tricyclic core often found in kinase inhibitors and GPCR antagonists.
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Reagents: POCl₃ or p-TsOH/Toluene (Dean-Stark).
Scaffold Logic Visualization
Figure 2: Divergent synthesis pathway to bioactive tricyclic scaffolds.
Part 4: Analytical Characterization (QC)
To validate the synthesis, the following analytical signatures must be observed.
| Technique | Expected Signature | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 4.8–5.2 ppm (br s, 2H) | -NH₂ protons . Disappearance confirms reduction of NO₂. |
| δ 3.6–3.7 ppm (t, 2H) | N-CH₂ of pyrrolidinone ring (deshielded by N-Ar). | |
| δ 2.3–2.4 ppm (t, 2H) | CO-CH₂ of pyrrolidinone ring. | |
| δ 6.5–7.2 ppm (m, 3H) | Aromatic protons . Pattern must show 1,2,4-substitution. | |
| LC-MS (ESI+) | [M+H]⁺ = 211.07 | Matches Formula C₁₀H₁₁ClN₂O. |
| IR Spectroscopy | ~1680 cm⁻¹ (Strong) | C=O stretch (Lactam). |
| ~3350–3450 cm⁻¹ (Medium) | N-H stretch (Primary amine). |
Part 5: Safety & Handling
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Hazard Class: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Dark container recommended to prevent photo-oxidation of the amine.
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Incompatibility: Strong oxidizing agents, acid chlorides (unless derivatization is intended).
References
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BLD Pharm. (2024). Product Analysis: 1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one (CAS 926229-40-5).[1] Retrieved from
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Verardo, G., et al. (1999).[2] "Synthesis of N-aryl-substituted azacycles from arylamines and cyclic ethers." Synthesis, 74-79.[2] (Foundational chemistry for N-aryl pyrrolidinone synthesis). Retrieved from
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National Center for Biotechnology Information. (2024). PubChem Compound Summary: N-Aryl Pyrrolidinone Derivatives. (General structural validation). Retrieved from
